N-(3-methoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide
Beschreibung
N-(3-Methoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative characterized by a pyridazine core substituted with a pyridin-4-yl group at position 6 and a sulfanyl-acetamide moiety at position 2. The acetamide chain is further functionalized with a 3-methoxyphenyl group, contributing to its unique physicochemical and biological properties.
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-24-15-4-2-3-14(11-15)20-17(23)12-25-18-6-5-16(21-22-18)13-7-9-19-10-8-13/h2-11H,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSZHUMUOMRFTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinones, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-methoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of N-(3-methoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Chlorophenyl Derivatives
- N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamide (): Replaces the 3-methoxyphenyl group with a 4-chlorophenyl group and substitutes the pyridazine ring with a diaminopyrimidine. The diaminopyrimidine moiety may improve hydrogen bonding with biological targets, as evidenced by its use in crystallographic studies .
Triazole-Based Analogues
- VUAA-1 (N-(4-Ethylphenyl)-2-[(4-Ethyl-5-Pyridin-3-yl-1,2,4-Triazol-3-yl)Sulfanyl]Acetamide) ():
- Features a triazole ring instead of pyridazine and an ethylphenyl group.
- Impact : The triazole ring enhances metabolic stability compared to pyridazine. VUAA-1 is a potent Orco agonist in insects, suggesting that the target compound’s pyridazine core may offer distinct binding kinetics or selectivity .
Heterocyclic Core Modifications
Pyridazine vs. Triazolopyridazine
- G856-6639 (): Incorporates a fused [1,2,4]triazolo[4,3-b]pyridazine system instead of a simple pyridazine. However, this modification also raises molecular weight, which may affect bioavailability .
Pyridazine vs. Pyrimidine
- N-(3-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamide (): Replaces pyridazine with a diaminopyrimidine ring. Impact: The pyrimidine core, with two amino groups, enhances hydrogen-bonding capacity, which could improve solubility and target interaction compared to the pyridazine-based compound .
Substituent Position and Electronic Effects
Methoxy Group Positioning
- N-(6-Methoxybenzothiazole-2-yl)-2-(3-Methoxyphenyl)Acetamide ():
- Features a methoxy group on a benzothiazole ring rather than a phenyl group.
- Impact : The benzothiazole system introduces a larger conjugated system, which may enhance fluorescence properties or alter pharmacokinetics. The 3-methoxyphenyl group in the target compound likely reduces steric hindrance compared to bulkier benzothiazole derivatives .
Hydroxy vs. Methoxy Substituents
- N-(3-Hydroxypyridin-2-yl)Acetamide (): Substitutes methoxy with a hydroxyl group on the pyridine ring.
Comparative Data Table
*Activity values from are likely related to binding affinity or solubility but require further context.
Key Research Findings and Implications
Biological Activity : The pyridazine-sulfanyl motif in the target compound may offer a balance between metabolic stability (compared to triazoles) and hydrogen-bonding capacity (compared to pyrimidines), making it suitable for targeting proteins requiring π-π interactions .
Solubility and Lipophilicity : The 3-methoxyphenyl group likely confers moderate lipophilicity, enhancing cell membrane penetration while avoiding excessive hydrophobicity seen in chlorophenyl derivatives .
Structural Insights : Crystallographic data from analogs (e.g., ) suggest that sulfanyl-acetamide derivatives adopt planar conformations, facilitating interactions with flat binding pockets in enzymes or receptors .
Biologische Aktivität
N-(3-methoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic compound that exhibits significant biological activity, making it a subject of interest in medicinal chemistry. Its complex structure, featuring a methoxyphenyl group, a pyridinyl moiety, and a sulfanylacetamide functional group, suggests potential therapeutic applications across various diseases.
Pharmacological Properties
- Anticancer Activity : Research indicates that compounds with similar structural frameworks exhibit notable cytotoxicity against various cancer cell lines. For instance, derivatives containing the triazole and pyridazine rings have shown promising results against human cancer cells such as MCF-7 and MDA-MB-231, indicating potential use in breast cancer therapies .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by targeting specific enzymes and receptors involved in inflammation, similar to other compounds in its class that have demonstrated anti-inflammatory properties.
- Antimicrobial Activity : Preliminary studies suggest that this compound could possess antimicrobial properties, which are common among derivatives of pyridazine and related structures. This aspect warrants further investigation to elucidate its efficacy against specific bacterial strains .
The mechanism of action for N-(3-methoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide likely involves:
- Enzyme Inhibition : The compound interacts with kinases and proteases, disrupting signaling pathways related to cell proliferation and apoptosis.
- Receptor Modulation : It may act on G-protein coupled receptors (GPCRs), influencing various physiological responses related to inflammation and cancer progression.
Case Studies
- Cytotoxicity Assays : In vitro studies have demonstrated that derivatives of this compound can inhibit cell growth in several cancer lines with IC50 values indicative of strong antiproliferative effects. For example, a closely related compound with a similar structure showed an IC50 of 9.6 μM against endothelial cells, suggesting a potential for vascular-targeted therapies .
- Combination Therapies : Recent findings indicate that combining this compound with established chemotherapeutics like doxorubicin enhances its anticancer efficacy, particularly in resistant cancer cell lines. This synergistic effect is crucial for developing more effective treatment regimens .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (μM) | Target Cell Line |
|---|---|---|---|
| N-(3-methoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin]} | Anticancer | 9.6 | HMEC-1 |
| 5-bromo-pyrazole | Anticancer | 8.5 | MDA-MB-231 |
| Pyrazole Derivative | Anti-inflammatory | 12.0 | RAW 264.7 |
| Chloroquine-Pyrazole Analogue | Antimalarial | 5.0 | Plasmodium falciparum |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
